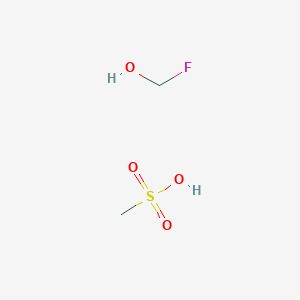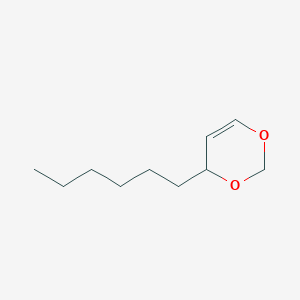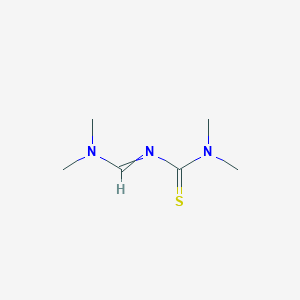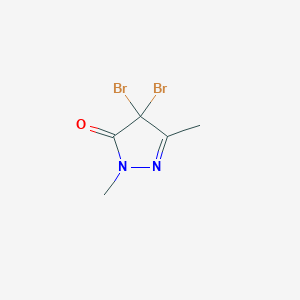
4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by the presence of two bromine atoms and two methyl groups attached to a pyrazolone ring. Pyrazolones are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and agrochemicals.
准备方法
The synthesis of 4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one typically involves the bromination of 2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 4,4-positions. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
化学反应分析
4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazolone derivatives or reduction to remove the bromine atoms.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The bromine atoms and the pyrazolone ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular receptors and enzymes .
相似化合物的比较
4,4-Dibromo-2,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one can be compared with other pyrazolone derivatives such as:
2,4-Dihydro-2,5-dimethyl-3H-pyrazol-3-one: Lacks the bromine atoms, resulting in different chemical and biological properties.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Contains a phenyl group instead of bromine atoms, leading to variations in reactivity and applications.
The presence of bromine atoms in this compound makes it unique and imparts specific chemical properties that are not observed in other similar compounds.
属性
CAS 编号 |
116342-87-1 |
|---|---|
分子式 |
C5H6Br2N2O |
分子量 |
269.92 g/mol |
IUPAC 名称 |
4,4-dibromo-2,5-dimethylpyrazol-3-one |
InChI |
InChI=1S/C5H6Br2N2O/c1-3-5(6,7)4(10)9(2)8-3/h1-2H3 |
InChI 键 |
DWWZEYOTASQVAS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=O)C1(Br)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate](/img/structure/B14304528.png)
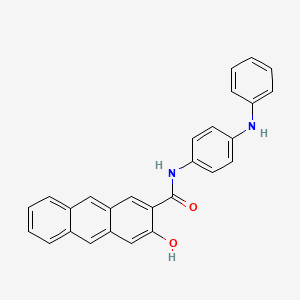
![2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane](/img/structure/B14304535.png)
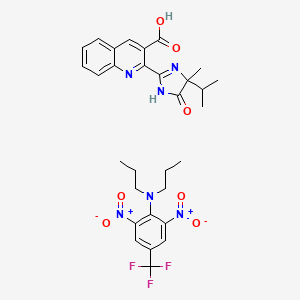
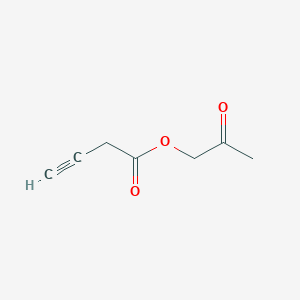
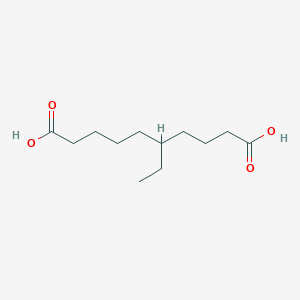
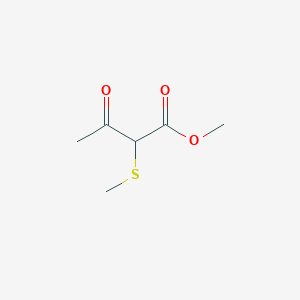
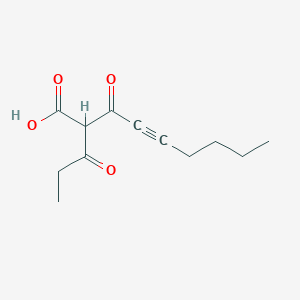
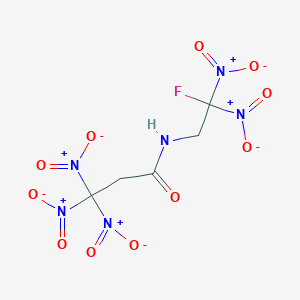
![1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine](/img/structure/B14304578.png)
